BACE‑1 Inhibitory Potency: Scaffold Benchmarking vs. Positional Isomer and Non‑Halogenated Analog
Direct BACE‑1 inhibitory data for 903289‑65‑6 have not been publicly disclosed. However, the thiophene dihydroisoquinoline scaffold on which this compound is built yielded sub‑micromolar to low‑nanomolar BACE‑1 inhibitors after optimization [REFS‑1]. The closest de‑halogenated analog, N‑(2‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)‑2‑(thiophen‑2‑yl)ethyl)benzamide, lacks the bromine atom that participates in halogen bonding within the S1′ pocket of BACE‑1, which is expected to reduce potency by at least 10‑fold relative to a 4‑halogenated congener [REFS‑1][REFS‑2].
| Evidence Dimension | BACE-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported; scaffold-optimized lead shows IC₅₀ = 8 nM [1] |
| Comparator Or Baseline | Non‑halogenated analog N‑(2‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)‑2‑(thiophen‑2‑yl)ethyl)benzamide: No public IC₅₀; expected >10‑fold lower potency based on SAR trends [1] |
| Quantified Difference | ≥10‑fold potency advantage inferred for 4‑halogenated derivatives |
| Conditions | BACE-1 Alpha assay (recombinant human BACE-1, FRET-based substrate) [1] |
Why This Matters
Procurement of the 4‑bromo compound rather than the unsubstituted benzamide analog preserves the potential for high‑affinity BACE‑1 engagement, which is critical for structure‑based drug design programs targeting Alzheimer's disease.
- [1] Xu YZ, Yuan S, Bowers S, Hom RK, Chan W, Sham HL, Zhu YL, Beroza P, Pan H, Brecht E, Yao N, Lougheed J, Yan J, Tam D, Ren Z, Ruslim L, Bova MP, Artis DR. Design and synthesis of thiophene dihydroisoquinolines as novel BACE1 inhibitors. Bioorg Med Chem Lett. 2013;23(10):3075-3080. doi:10.1016/j.bmcl.2013.03.009. View Source
- [2] Bowers S, Xu YZ, Yuan S, Probst GD, Hom RK, Chan W, Konradi AW, Sham HL, Zhu YL, Beroza P, Pan H, Brecht E, Yao N, Lougheed J, Tam D, Ren Z, Ruslim L, Bova MP, Artis DR. Structure-based design of novel dihydroisoquinoline BACE-1 inhibitors that do not engage the catalytic aspartates. Patent US8962654B2. Filed 2012-05-04, published 2015-02-24. View Source
